Acrylamide
Description
Acrylamide (CH₂=CH–CONH₂) is a low-molecular-weight organic compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) . It forms naturally in carbohydrate-rich foods during high-temperature cooking (e.g., frying, baking) via the Maillard reaction between asparagine and reducing sugars . Major dietary sources include French fries, potato chips, bread, and coffee . This compound is also an industrial chemical used in polythis compound production, which has applications in wastewater treatment and laboratory electrophoresis .
Human exposure averages 0.5 μg/kg body weight/day, with higher intake among children . Its metabolite, glycidamide (epoxide form), is genotoxic and mutagenic, posing additional health concerns .
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO, Array | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
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| URL | https://cameochemicals.noaa.gov/chemical/10375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
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| URL | https://cameochemicals.noaa.gov/chemical/5278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACRYLAMIDE | |
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| Record name | acrylamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acrylamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-05-8 | |
| Record name | Polyacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5020027 | |
| Record name | Acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020027 | |
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Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid. | |
| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
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| URL | https://cameochemicals.noaa.gov/chemical/5278 | |
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| Record name | Acrylamide | |
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| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
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| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
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| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes) | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
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| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
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| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
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| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F | |
| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216% | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12 | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
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Impurities |
Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile. | |
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Color/Form |
Flake-like crystals from benzene, White crystalline ... solid | |
CAS No. |
79-06-1, 9003-05-8 | |
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Melting Point |
184 °F (EPA, 1998), 84.5 °C, 184 °F | |
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Preparation Methods
Catalytic Hydration of Acrylonitrile
The catalytic hydration method involves reacting acrylonitrile (C₃H₃N) with water in the presence of metal catalysts, typically copper-based systems. This exothermic process proceeds via the following reaction:
Copper catalysts, such as copper oxide or supported copper alloys, facilitate the addition of water across the nitrile group. However, catalyst degradation and byproduct formation remain challenges. For instance, prolonged exposure to high temperatures (>80°C) reduces catalytic activity, necessitating periodic regeneration or replacement.
Recent optimizations focus on temperature control and catalyst composition . Lower reaction temperatures (20–30°C) improve selectivity, while bimetallic catalysts (e.g., Cu-Cr) enhance stability. Industrial implementations achieve this compound concentrations of 40–50% with conversion rates exceeding 95%.
Enzymatic Hydrolysis Using Nitrile Hydratase
Nitrile hydratase (NHase)-catalyzed hydrolysis has emerged as an eco-friendly alternative. This enzyme, produced by bacteria such as Rhodococcus rhodochrous, converts acrylonitrile to this compound without generating toxic intermediates:
The process operates under mild conditions (pH 7–8, 10–30°C), minimizing energy input and side reactions. Immobilized enzyme systems further enhance reusability, with some configurations sustaining >80% activity after 10 cycles.
Key advantages :
-
High specificity (>99% selectivity)
-
Reduced wastewater contamination
-
Compatibility with continuous-flow reactors
Microbial Production via Immobilized Cells
Composite Bacterial Systems
A 2023 patent (CN115678930B) describes a novel two-step microbial process using immobilized Nocardia, Rhodococcus rhodochrous, and Pseudomonas chlororaphis. The method involves:
-
Fermentation : Strains are cultured in optimized media containing glucose, yeast extract, and urea to maximize enzyme yield.
-
Immobilization : Cells are embedded in calcium alginate beads to stabilize nitrile hydratase activity.
-
Reaction : Acrylonitrile is fed incrementally into a bioreactor containing immobilized cells, achieving this compound concentrations up to 61.4% with 99.99% conversion.
Table 1. Performance Comparison of Microbial Methods
| Condition | Example 1 | Example 2 | Example 3 | Comparative Example |
|---|---|---|---|---|
| Temperature (°C) | 20 | 28 | 25 | 20 |
| This compound Concentration (%) | 56.8 | 59.0 | 61.4 | 50.9 |
| Conversion Rate (%) | 99.99 | 99.99 | 99.99 | 96.6 |
The superior performance of Pseudomonas chlororaphis in Example 3 underscores the importance of strain selection. Its enzymes exhibit higher tolerance to this compound inhibition, enabling sustained activity at elevated product concentrations.
Environmental and Economic Considerations
Table 2. Method Comparison
| Parameter | Catalytic Hydration | Enzymatic Hydrolysis |
|---|---|---|
| Temperature (°C) | 50–80 | 10–30 |
| Catalyst/Enzyme Cost | High (frequent replacement) | Moderate (reusable) |
| Byproducts | Acrylic acid, ammonium salts | Negligible |
| Scalability | Industrial-scale proven | Emerging for large-scale |
The enzymatic method’s lower energy requirements and minimal waste align with green chemistry principles, though catalyst-based systems dominate existing infrastructure .
Chemical Reactions Analysis
Types of Reactions: Acrylamide undergoes various chemical reactions, including:
Polymerization: this compound readily polymerizes to form polythis compound, which is used in water treatment and gel electrophoresis.
Oxidation: this compound can be oxidized to acrylic acid under specific conditions.
Reduction: this compound can be reduced to propionamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or ultraviolet light.
Oxidation: Typically involves oxidizing agents such as potassium permanganate.
Reduction: Requires strong reducing agents like lithium aluminum hydride.
Major Products:
Polythis compound: Formed through polymerization.
Acrylic Acid: Formed through oxidation.
Propionamide: Formed through reduction.
Scientific Research Applications
Industrial Applications
1.1 Water Treatment
Acrylamide is predominantly used to produce polythis compound, which serves as a flocculant in water treatment processes. It aids in the removal of suspended particles from water, making it essential for municipal water purification and wastewater treatment facilities. Polythis compound's effectiveness in enhancing sedimentation rates is critical for maintaining clean water supplies .
1.2 Soil Stabilization and Construction
Polythis compound is utilized as a soil stabilizer in construction projects, particularly for tunnels, roads, and reservoirs. Its ability to improve soil cohesion helps prevent erosion and supports the structural integrity of constructions .
1.3 Mining and Mineral Processing
In the mining industry, this compound-based polymers are employed for mineral extraction processes. They function as flocculants to separate valuable minerals from ore during processing, enhancing recovery rates and efficiency .
1.4 Textile and Paper Industries
this compound finds applications in the textile industry as a dye acceptor and in the paper industry as a retention aid during the papermaking process. Its use improves the quality of paper products by enhancing fiber bonding and reducing waste .
Scientific Research Applications
2.1 Drug Delivery Systems
Recent studies have highlighted the potential of this compound-based microgels in drug delivery systems. These microgels can be engineered to respond to environmental stimuli (e.g., pH or temperature), allowing for controlled release of therapeutic agents . This property is particularly beneficial for targeted drug delivery in cancer treatment.
2.2 Biochemical Assays
Polythis compound gels are widely used in biochemistry for electrophoresis, a technique that separates biomolecules based on size and charge. This application is crucial for protein analysis, DNA sequencing, and other molecular biology techniques .
2.3 Sensing Technologies
this compound derivatives have been integrated into sensing technologies for detecting various analytes in environmental samples. Their sensitivity and specificity make them suitable for monitoring pollutants and hazardous substances .
Health Implications
Despite its industrial benefits, this compound poses health risks due to its classification as a probable human carcinogen. Research has shown that high levels of this compound exposure are linked to an increased risk of several cancers in animal models, raising concerns about dietary exposure from cooked foods .
Dietary Sources
This compound forms naturally during high-temperature cooking processes (e.g., frying, baking) when certain amino acids react with sugars—a process known as the Maillard reaction. Common dietary sources include fried potatoes, coffee, and baked goods .
Regulatory Measures
Regulatory bodies worldwide are assessing this compound levels in food products to mitigate health risks associated with its consumption. Efforts include establishing maximum allowable levels in food and promoting cooking methods that reduce this compound formation .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylamide shares structural and functional similarities with several compounds, including glycidamide, propionamide, acrolein, and furan. Below is a detailed comparison:
Glycidamide (CH₂CH–CH₂O–CONH₂)
- Structure : Epoxidized derivative of this compound.
- Toxicity: More reactive than this compound due to the epoxide group. Glycidamide forms DNA adducts, causing mutagenic and carcinogenic effects in rodents .
- Sources : Generated via cytochrome P450-mediated metabolism of this compound in humans .
- Key Difference : Glycidamide’s mutagenicity contrasts with this compound’s clastogenicity (chromosome damage) .
Propionamide (CH₃CH₂–CONH₂)
- Structure : Lacks the α,β-unsaturated double bond of this compound.
- Toxicity: Non-carcinogenic and less reactive.
- Sources : Industrial solvent and precursor in chemical synthesis.
- Key Difference : The absence of a conjugated double bond eliminates electrophilic reactivity, reducing toxicity .
Acrolein (CH₂=CH–CHO)
- Structure : α,β-unsaturated aldehyde.
- Toxicity: Irritant and carcinogen (IARC Group 3). Causes oxidative stress and DNA damage.
- Sources : Formed during lipid oxidation and thermal degradation of glycerol. Acrolein reacts with asparagine to form this compound in foods .
- Key Difference : Acrolein is a direct precursor of this compound in lipid-rich systems but exhibits distinct toxicity mechanisms, including protein adduct formation .
Furan (C₄H₄O)
- Structure : Heterocyclic organic compound.
- Toxicity: Hepatotoxic and carcinogenic in rodents (IARC Group 2B). Forms via Maillard reactions and caramelization.
- Sources : Coffee, canned foods, and baked goods. Co-occurs with this compound in thermally processed foods .
- Key Difference : Furan’s volatility and smaller molecular size enable different exposure pathways (e.g., inhalation) compared to this compound .
Polythis compound ([–CH₂CHCONH₂–]ₙ)
- Structure : Polymerized this compound.
- Toxicity: Non-toxic due to high molecular weight and stability. Used in food packaging and water treatment.
- Key Difference: Polymerization eliminates monomeric this compound’s reactivity and toxicity .
Research Findings and Data Tables
Table 1: Toxicity Profile Comparison
| Compound | Carcinogenicity (IARC) | Key Toxic Effects | Primary Sources |
|---|---|---|---|
| This compound | Group 2A | Neurotoxicity, clastogenicity | Fried foods, industrial processes |
| Glycidamide | Not classified | Mutagenicity, DNA adducts | This compound metabolite |
| Acrolein | Group 3 | Oxidative stress, irritation | Lipid oxidation, cooking fumes |
| Furan | Group 2B | Hepatotoxicity | Canned foods, coffee |
Table 2: this compound Detection Methods
| Method | LOD (ng/mL) | LOQ (ng/mL) | Advantages | Reference |
|---|---|---|---|---|
| Ion-Selective Sensor | 1.0 | 3.3 | High precision, rapid response | |
| LC-MS/MS | 0.5 | 1.5 | High sensitivity, multi-analyte |
Table 3: this compound Formation in Cooking Methods
| Method | Temperature (°C) | This compound Content (ng/g) | Notes | |
|---|---|---|---|---|
| Microwave Baking | 116.5 | 1,468 | Higher volatiles (furan, aldehydes) | |
| Drum Roasting | 91.6 | 720 | Lower kinetic coefficient |
Biological Activity
Acrylamide is an organic compound that has garnered significant attention due to its widespread presence in industrial applications and its formation in various cooked foods. Its biological activity, particularly concerning human health, is a critical area of research due to its potential neurotoxic and carcinogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on human health, and relevant case studies.
Overview of this compound
This compound (C₃H₅NO) is primarily used in the production of polythis compound, which is utilized in various industries including water treatment, paper manufacturing, and as a soil conditioner. It is also formed during the Maillard reaction when foods are cooked at high temperatures, particularly starchy foods like potato chips and bread.
Neurotoxicity
This compound has been shown to exert neurotoxic effects through several mechanisms:
- Inhibition of Enzymes : Research indicates that this compound can inhibit the activity of human brain creatine kinase (HBCK), leading to structural changes in the enzyme. The binding sites for this compound were identified at the cleft between the N- and C-terminal domains of HBCK, with Glu232 being a crucial residue involved in this interaction. The half-maximal inhibitory concentration (IC₅₀) for HBCK was found to be approximately 50 mM, indicating that human enzymes are more susceptible to this compound than those from other species such as rabbits .
- DNA Damage : this compound is metabolized to glycidamide, which forms DNA adducts that can lead to mutations. A study involving male mice showed that chronic exposure to this compound resulted in a significant increase in DNA damage in germ cells, particularly at higher doses . This damage was assessed using the Comet assay, which detects DNA strand breaks.
Carcinogenicity
This compound has been classified as a probable human carcinogen based on animal studies demonstrating tumor formation in multiple organs. The National Toxicology Program (NTP) found clear evidence of carcinogenic activity in both male and female rodents exposed to this compound through drinking water . Tumors were observed in various sites including:
- Mammary glands
- Thyroid glands
- Reproductive organs
- Lungs
The carcinogenicity is thought to arise from both genotoxic mechanisms (such as DNA adduct formation) and non-genotoxic pathways .
Case Study 1: Human Exposure Assessment
A comprehensive review highlighted that dietary this compound intake varies significantly across populations, with estimates suggesting an average intake ranging from 0.3 to 1.2 µg/kg body weight per day. Despite this exposure, conclusive evidence linking dietary this compound directly to human cancer remains elusive .
Case Study 2: Rodent Studies on Reproductive Toxicity
Rodent studies have consistently shown that acute exposure to this compound can lead to reproductive toxicity, including reduced fertility and embryo implantation issues. In one study, male rats exposed to this compound exhibited decreased fertility rates linked to DNA damage in sperm cells .
Table 1: Summary of this compound's Biological Effects
Q & A
Q. What are the primary mechanisms of acrylamide formation in thermally processed foods, and how can experimental models replicate these pathways?
this compound forms via the Maillard reaction between asparagine and reducing sugars (e.g., glucose) at temperatures >120°C under low-moisture conditions. To replicate this, researchers use model systems with defined ratios of precursors (e.g., 0.1–1.0 M asparagine and glucose) heated at 140–180°C for 5–30 minutes. Quantification via GC-MS or LC-MS/MS confirms formation kinetics, with carbohydrate-rich foods (e.g., potatoes) yielding 150–4,000 µg/kg this compound, while protein-rich foods produce lower amounts (5–50 µg/kg) .
Q. Which analytical methods are most reliable for quantifying this compound in complex food matrices?
- GC-MS : After bromination, achieves a detection limit of 5 µg/kg with 95–100% recovery.
- LC-MS/MS : Direct analysis of underivatized this compound, detection limit 10 µg/kg, suitable for high-throughput screening. Both methods show >95% correlation in validation studies. LC-MS/MS is preferred for routine analysis due to reduced sample preparation .
Q. What intrinsic and extrinsic factors most significantly influence this compound formation during food processing?
Key factors include:
- Precursor availability : Asparagine acts as the limiting substrate in many systems (e.g., cereals).
- Temperature/time : Frying at 140°C for 6 minutes increases this compound 10-fold compared to 120°C.
- pH : Neutral to slightly alkaline conditions (pH 7–8) accelerate formation. Controlled studies using RSM (Response Surface Methodology) identify interactions between variables, e.g., frying time and temperature explain >70% of variance in this compound levels .
Q. What are the established toxicity endpoints for this compound in preclinical models?
- Neurotoxicity : Observed in rodents at 2 mg/kg/day via altered motor function and axonal degeneration.
- Carcinogenicity : Thyroid tumors in rats at 0.5 mg/kg/day, linked to glycidamide (epoxide metabolite) DNA adducts.
- Reproductive toxicity : Seminiferous tubule damage in male rats at 5 mg/kg/day. Human epidemiological studies confirm neurotoxicity but lack consistent evidence for cancer risks .
Q. What mitigation strategies effectively reduce this compound without compromising food quality?
- Enzymatic treatment : Asparaginase (50–200 U/g) reduces this compound by 60–90% in potato products.
- pH modulation : Citric acid (0.5–1.0% w/w) lowers pH to <4, inhibiting Maillard reactions.
- Process optimization : Blanching (70°C for 10 minutes) leaches precursors from potatoes pre-frying .
Advanced Research Questions
Q. How can factorial and Taguchi experimental designs optimize this compound degradation in bioremediation studies?
A two-level factorial design (e.g., screening pH, temperature, incubation time, substrate concentration) identifies critical parameters for microbial degradation. For Bacillus spp., this compound concentration (1–5 g/L), pH (6–8), and incubation time (48–120 hours) account for >80% of growth variance. Subsequent RSM optimization refines conditions for maximum degradation efficiency (e.g., 95% at pH 7.2, 72 hours) .
Q. What statistical approaches resolve multicollinearity in multivariate analyses of this compound formation?
- Box-Behnken Design : Evaluates nonlinear relationships (e.g., quadratic effects of temperature and asparagine).
- ANOVA with Pareto charts : Ranks factor significance (e.g., frying temperature contributes 55% to this compound variance vs. 25% for time).
- Diagnostic plots (e.g., Cook’s distance, leverage): Validate model robustness and outlier resistance .
Q. How do biomarkers like hemoglobin adducts improve this compound exposure assessment in epidemiological studies?
- AAVal (Hb adducts) : Correlates with cumulative exposure (half-life ~110 days), detecting intake as low as 0.5 µg/kg/day.
- Urinary metabolites (AAMA, GAMA) : Reflect recent exposure (24–48 hours), with sensitivity to 10 µg/L. Cohort studies using LC-MS/MS quantification show a 0.7–0.9 correlation between dietary this compound intake and biomarker levels .
Q. How can contradictory data on this compound’s carcinogenic risk in humans be reconciled?
- Dose-response modeling : Linear extrapolation of rodent thyroid tumor data suggests a 10⁻⁵ risk at 0.095 µg/kg/day, while nonlinear models (threshold ~1.5 µg/kg/day) align with low epidemiological risks.
- Confounding factors : Adjust for smoking (2–3× higher AAMA levels) and genetic polymorphisms in CYP2E1 (metabolism variability) .
Q. What synergistic approaches combine genetic and processing strategies to minimize this compound in crops?
- Low-asparagine cultivars : CRISPR-edited wheat lines show 40–60% reduction in free asparagine.
- Post-harvest treatments : Controlled storage (4°C, 85% RH) reduces potato glucose by 70%, lowering this compound potential.
Field trials with RSM-optimized protocols achieve 50–80% reductions without yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
